![molecular formula C11H13N3O4S2 B2363064 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1903165-84-3](/img/structure/B2363064.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a synthetic compound characterized by its unique structural components
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide typically involves multi-step chemical reactions. These steps generally include the cyclization of specific starting materials, followed by the functionalization of the resultant intermediates. Precise control of temperature, pH, and the use of specific catalysts or reagents is essential to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize efficiency and minimize costs. This usually involves the use of scalable chemical reactors, advanced purification techniques like crystallization or chromatography, and strict adherence to safety and environmental regulations.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can result in the conversion of certain functional groups to their respective lower oxidation states.
Substitution: Various substitution reactions can occur, including nucleophilic and electrophilic substitutions, altering specific sites on the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or organic peroxides.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are frequently used.
Substitution: Conditions often involve solvents like dichloromethane or acetonitrile, and the presence of catalysts such as palladium or copper salts.
Major Products Formed: The major products from these reactions depend on the specific conditions and reagents used, typically resulting in altered versions of the original compound with functional groups replaced or modified.
科学研究应用
Chemistry: In chemistry, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is studied for its reactivity and potential to act as an intermediate in the synthesis of more complex molecules.
Biology: In biological studies, it may be investigated for its interactions with biomolecules, potentially leading to new insights into cellular processes or the development of biochemical tools.
Medicine: Its potential therapeutic applications might include its use as a drug candidate due to its ability to interact with specific molecular targets within the body, although this would require extensive research and clinical trials.
Industry: In industrial applications, this compound could be used as a precursor in the manufacture of pharmaceuticals, agrochemicals, or other specialized chemicals.
作用机制
Molecular Targets and Pathways: The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide exerts its effects generally involves its interaction with specific enzymes or receptors within a biological system. These interactions can modulate biochemical pathways, leading to changes in cellular behavior or function.
相似化合物的比较
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzene-sulfonamide
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide
Would you like to dive into any particular section or need further details on any specific part?
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c15-10-9-8(3-6-19-9)13-11(16)14(10)5-4-12-20(17,18)7-1-2-7/h3,6-7,12H,1-2,4-5H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVULRBKYXOSGCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
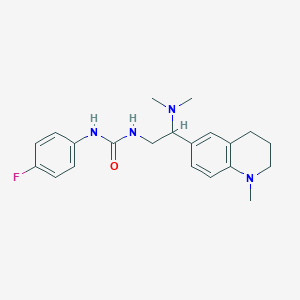
![3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2362982.png)
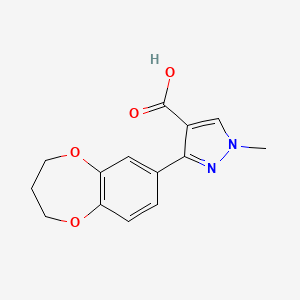
![2,3,4-trifluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2362986.png)
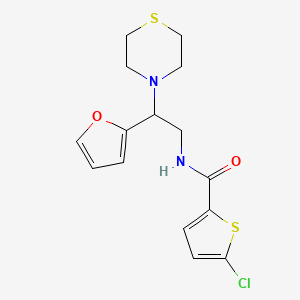
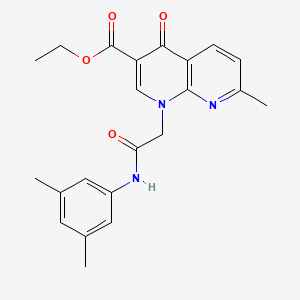
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)
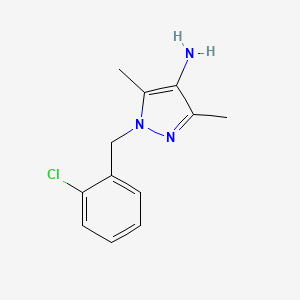
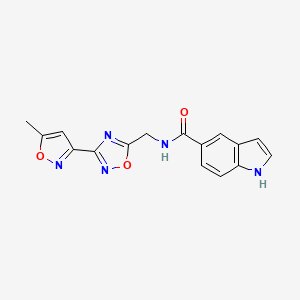
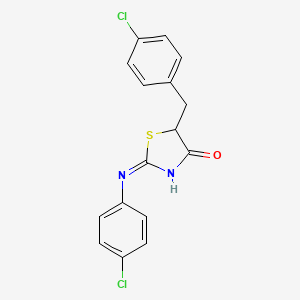
![2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2362996.png)
![2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362997.png)
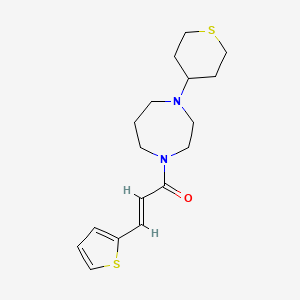
![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)
